

# MTHFD2 Inhibition: A Comparative Guide to LY345899 and DS18561882 for Researchers

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## Compound of Interest

Compound Name: LY 345899

Cat. No.: B1675677

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A Comprehensive Analysis of Leading MTHFD2 Inhibitors for Cancer Research and Drug Development

This guide provides a detailed comparison of two prominent inhibitors of Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2), LY345899 and DS18561882, alongside other emerging inhibitors. MTHFD2 is a critical enzyme in mitochondrial one-carbon metabolism, found to be overexpressed in a variety of cancers while having limited expression in normal adult tissues, making it a promising target for cancer therapy.<sup>[1][2][3]</sup> This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the performance and experimental data of these compounds.

## Mechanism of Action of MTHFD2 Inhibitors

MTHFD2 is a bifunctional enzyme that plays a crucial role in the mitochondrial folate cycle by catalyzing the conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate.<sup>[1]</sup> This process is essential for the de novo synthesis of purines and thymidylate, which are fundamental building blocks for DNA and RNA.<sup>[1]</sup> By inhibiting MTHFD2, small molecules can disrupt this metabolic pathway, leading to a depletion of nucleotide pools. This induces replication stress and can ultimately trigger cancer cell death. Furthermore, MTHFD2 activity is linked to cellular redox homeostasis through the production of NADPH, and its inhibition can lead to increased oxidative stress in cancer cells.

## Quantitative Comparison of MTHFD2 Inhibitors

The following tables summarize the in vitro and in vivo preclinical data for LY345899, DS18561882, and other notable MTHFD2 inhibitors.

Table 1: In Vitro Inhibitory Activity

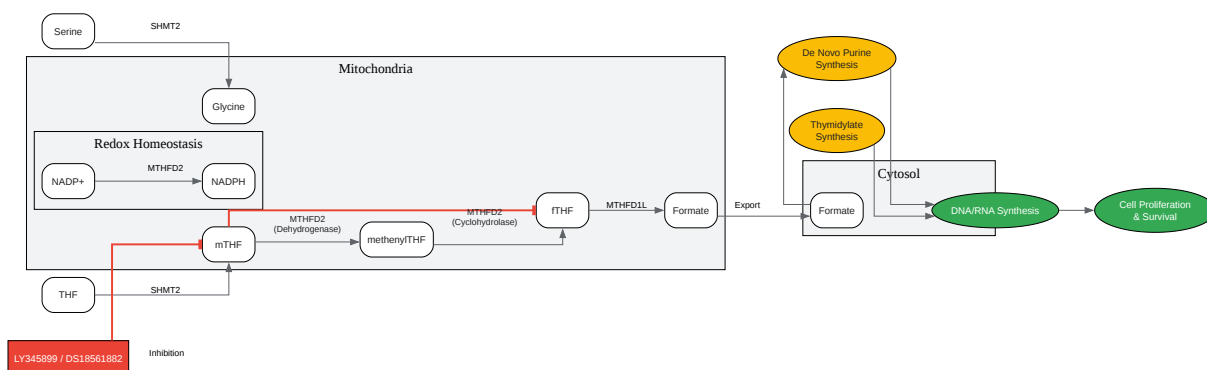
Inhibitor	Target(s)	IC50 (MTHFD2)	IC50 (MTHFD1)	Selectivity (MTHFD2 vs MTHFD1)	Reference
LY345899	MTHFD1/MT HFD2	663 nM	96 nM	~0.15-fold (More potent on MTHFD1)	
DS18561882	MTHFD2 > MTHFD1	6.3 nM	570 nM	>90-fold	
DS44960156	MTHFD2 >> MTHFD1	450 nM	>100,000 nM	>18-fold	
Carolacton	MTHFD2/Fol D	Potent inhibitor	-	-	

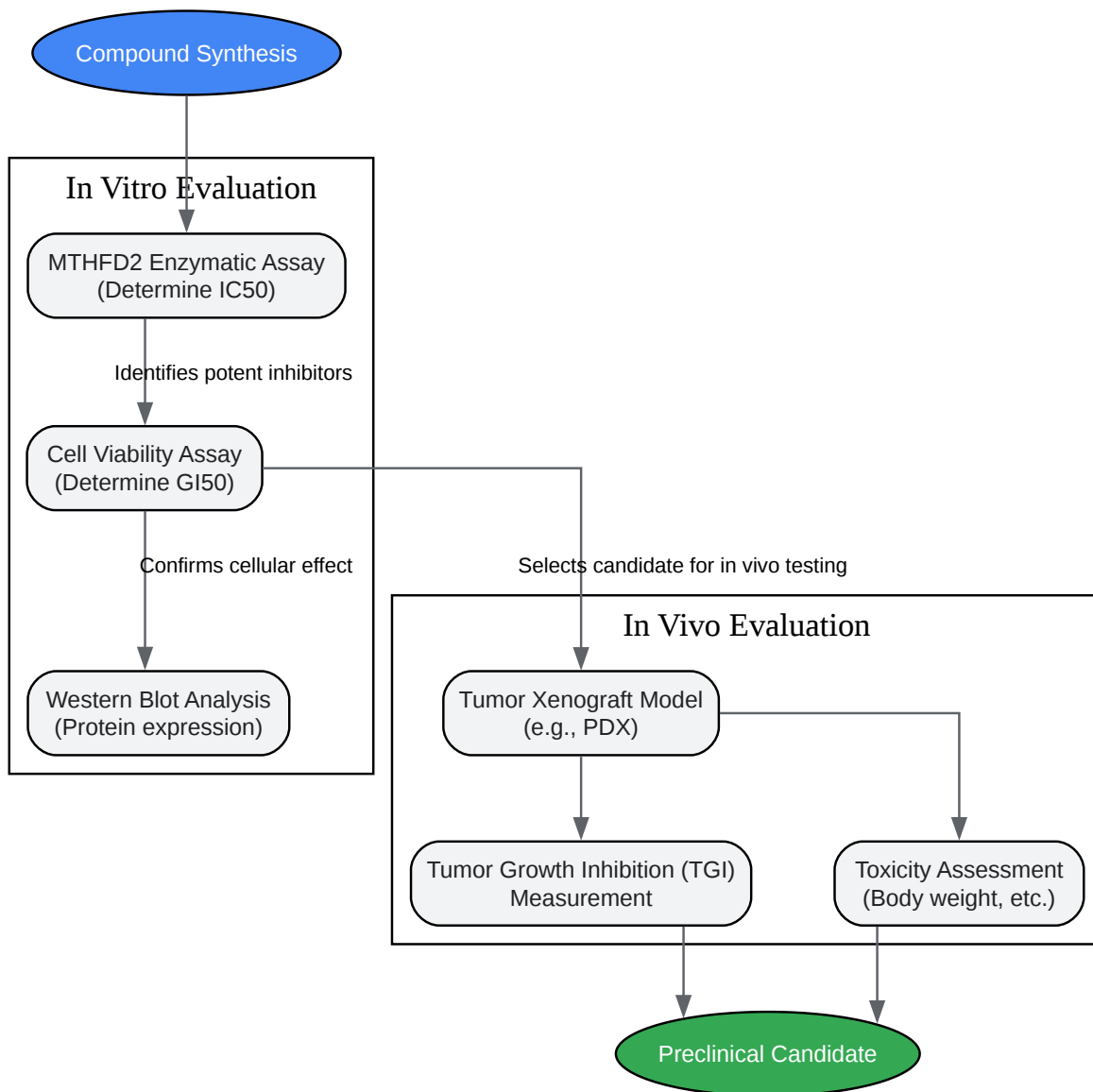
Table 2: In Vivo Efficacy of MTHFD2 Inhibitors

Inhibitor	Cancer Model	Administration	Dosing	Key Findings	Reference
LY345899	Colorectal Cancer (PDX)	Intraperitoneal injection	5-10 mg/kg; 5 d/wk; 4 weeks	Potent antitumor activity; reduced tumor growth and metastasis.	
DS18561882	Breast Cancer (MDA-MB-231 xenograft)	Oral	30, 100, or 300 mg/kg; twice daily	Dose-dependent tumor growth inhibition; complete inhibition at 300 mg/kg.	

## Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and experimental evaluation of MTHFD2 inhibitors, the following diagrams are provided.





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**References**

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